N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antiproliferative activity on human colorectal cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory effects on human colorectal cancer cell proliferation
Biochemical Pathways
Given its potential antiproliferative activity, it may be involved in pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have good lipophilicity, which allows them to diffuse easily into cells . This suggests that N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also have good bioavailability due to its potential lipophilic nature.
Result of Action
Similar compounds have shown to inhibit the proliferation of human colorectal cancer cells . This suggests that this compound might also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the use of microwave-assisted chemical processes. For instance, a suspension of N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine in dimethylformamide (DMF) is cooled to 0°C, followed by the addition of sodium hydride (NaH) and methyl iodide. The reaction mixture is then stirred at 0°C for an hour and warmed to room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and ability to produce high yields. This method is advantageous as it reduces reaction times and energy consumption compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing inhibitory effects on various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a chlorine atom and a methyl group.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents that exhibit similar biological activities
Uniqueness
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its methoxyphenyl and phenyl groups contribute to its ability to interact with molecular targets effectively, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-24-15-9-7-13(8-10-15)22-17-16-11-21-23(18(16)20-12-19-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEZYCSYLHPTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357155 | |
Record name | STK846319 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-81-0 | |
Record name | STK846319 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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